Acetic acid;2-tert-butylperoxyethanol
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Overview
Description
Acetic acid;2-tert-butylperoxyethanol is an organic compound with the molecular formula C8H16O4. It is a perester, which means it contains a peroxide group (-O-O-) bonded to an ester group (-COO-). This compound is known for its applications in organic synthesis and as an initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid;2-tert-butylperoxyethanol can be synthesized through the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields . Another method involves the reaction of carboxylic acids or their analogous benzoyl chlorides with tert-butyl hydroperoxide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves the use of tert-butyl hydroperoxide and acetic acid under controlled conditions to ensure high yield and purity. The reaction is typically catalyzed by metal catalysts such as copper or nickel to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Acetic acid;2-tert-butylperoxyethanol undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: It can be reduced to form alcohols and other derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts such as copper or nickel.
Reduction: Common reagents include hydrogen gas and metal catalysts.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and ethers.
Substitution: Products include esters and amides.
Scientific Research Applications
Acetic acid;2-tert-butylperoxyethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-tert-butylperoxyethanol involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate polymerization reactions or participate in oxidation reactions. The molecular targets and pathways involved include the activation of oxygen species and the formation of reactive intermediates that can react with various substrates.
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the ester group.
Benzoyl peroxide: Contains a peroxide group but has a different aromatic structure.
Di-tert-butyl peroxide: Contains two tert-butyl groups bonded to a peroxide group.
Uniqueness: Acetic acid;2-tert-butylperoxyethanol is unique due to its combination of a peroxide group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and industrial applications .
Properties
CAS No. |
24257-55-4 |
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Molecular Formula |
C8H18O5 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-6(2,3)9-8-5-4-7;1-2(3)4/h7H,4-5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
ZUHFOXDWQSTSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OOCCO |
Origin of Product |
United States |
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